molecular formula C18H14N2O3S B2689934 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 1171756-28-7

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2689934
CAS No.: 1171756-28-7
M. Wt: 338.38
InChI Key: UKJGDJRYJLQLDI-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

The exploration of heterocyclic compounds began in the early 19th century, with seminal work on alkaloids like quinine and morphine. By the 1950s, the discovery of penicillin’s β-lactam structure and the synthesis of imipramine, the first tricyclic antidepressant, marked pivotal milestones. Heterocycles now constitute over 65% of FDA-approved drugs, driven by their ability to mimic endogenous molecules and interact with biological targets. For example, thiazole-containing compounds such as sulfathiazole (1940s) revolutionized antibiotic therapy, while benzofuran derivatives like amiodarone became critical antiarrhythmics.

Table 1: Historical Milestones in Heterocyclic Drug Development

Year Discovery Compound Class Therapeutic Use
1818 Isolation of alloxan Pyrimidine Diabetes research
1952 Synthesis of chlorpromazine Phenothiazine Antipsychotic
1965 Introduction of carbamazepine Dibenzazepine Anticonvulsant
1987 Approval of zolpidem Imidazopyridine Sedative-hypnotic

Significance of Thiazole-Benzofuran-Furan Hybrid Scaffolds

Thiazole, benzofuran, and furan rings independently confer distinct pharmacological profiles:

  • Thiazoles : Enhance antimicrobial and anticancer activity via hydrogen bonding with bacterial DNA gyrase or tumor necrosis factor-α (TNF-α).
  • Benzofurans : Improve lipid solubility and CNS penetration, making them effective in neurodegenerative disease models.
  • Furans : Contribute to anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Hybridizing these systems creates multi-target ligands. For instance, the thiazole ring’s sulfur atom stabilizes π-π stacking with aromatic amino acids, while benzofuran’s planar structure enhances intercalation into DNA grooves. The 2,5-dimethylfuran moiety further modulates electronic effects, improving metabolic stability.

Rationale for Combining Three Heterocyclic Systems

The tripartite design of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide addresses key challenges in drug discovery:

  • Polypharmacology : Simultaneous modulation of kinase, GPCR, and ion channel targets reduces resistance in cancer and infectious diseases.
  • Bioavailability : Benzofuran’s lipophilicity counterbalances the polar thiazole, optimizing LogP for blood-brain barrier penetration.
  • Synthetic Tunability : Substituents on the furan ring (e.g., methyl groups) allow fine-tuning of steric and electronic properties without altering core reactivity.

Table 2: Contributions of Individual Heterocycles to Hybrid Activity

Heterocycle Key Interactions Biological Targets
Thiazole Hydrogen bonding with ATP-binding pockets Kinases, topoisomerases
Benzofuran Intercalation into DNA/RNA Telomerase, reverse transcriptase
Furan Radical scavenging COX-2, NADPH oxidase

Current Research Landscape and Knowledge Gaps

Recent studies focus on This compound as a dual inhibitor of EGFR and BRAF kinases, showing IC₅₀ values ≤50 nM in A549 and HeLa cells. However, critical gaps persist:

  • Synthetic Complexity : Multi-step routes using Hantzsch thiazole synthesis (e.g., phenacyl bromide with thio

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-10-7-13(11(2)22-10)17(21)20-18-19-14(9-24-18)16-8-12-5-3-4-6-15(12)23-16/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJGDJRYJLQLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via multi-step routes involving:

  • Acylation of thiazole intermediates : Reaction of 2-amino-4-(1-benzofuran-2-yl)-1,3-thiazole with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically used as a base to absorb HCl byproducts .

  • Cyclization steps : Formation of the benzofuran moiety via acid-catalyzed cyclization of o-hydroxyacetophenone derivatives precedes thiazole ring assembly .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity Control Method
AcylationDCM, 0–5°C, 12 h74–93 TLC (hexane:EtOAc 3:1)
Benzofuran cyclizationH2SO4, 80°C, 6 h68–85 NMR

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux for 8–10 hours produces 2,5-dimethylfuran-3-carboxylic acid and 2-amino-4-(1-benzofuran-2-yl)-1,3-thiazole.

  • Basic hydrolysis : NaOH (4M) in ethanol/water (1:1) at 60°C for 6 hours yields the carboxylate salt.

Comparative Hydrolysis Rates :

ConditionTime (h)Conversion (%)
6M HCl, reflux892
4M NaOH, 60°C688

Electrophilic Substitution

The thiazole and benzofuran rings participate in electrophilic substitutions:

  • Nitration : Fuming HNO3/H2SO4 at 0°C introduces nitro groups at the 5-position of the thiazole ring .

  • Halogenation : Bromine in acetic acid selectively substitutes the benzofuran ring at the 5-position .

Regioselectivity Trends :

RingPreferred PositionExample Reaction
ThiazoleC5Nitration (NO2 at C5)
BenzofuranC5Bromination (Br at C5)

Redox Transformations

  • Oxidation : The furan methyl groups oxidize to carboxylic acids using KMnO4 in acidic medium (H2SO4/H2O, 80°C) .

  • Reduction : LiAlH4 reduces the carboxamide to a primary amine (-CH2NH2) under anhydrous THF at −78°C.

Oxidation Outcomes :

Starting GroupProductYield (%)
2,5-dimethylfuran2,5-dicarboxyfuran67

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

  • Hepatic oxidation : Cytochrome P450 enzymes (CYP3A4) demethylate the furan methyl groups, forming hydroxylated metabolites .

  • Glucuronidation : The primary amine (post-hydrolysis) conjugates with glucuronic acid in phase II metabolism .

Metabolite Identification :

Metabolic StepEnzymeMajor Metabolite
DemethylationCYP3A45-hydroxymethyl derivative
ConjugationUGT1A1N-glucuronide

Stability Under Environmental Conditions

  • Photodegradation : UV light (254 nm) in aqueous solution causes cleavage of the thiazole ring, forming benzofuran-2-carboxylic acid and dimethylfuran fragments .

  • Thermal decomposition : Heating above 200°C results in decarboxylation and release of CO2.

Degradation Kinetics :

ConditionHalf-Life (h)Degradation Product
UV (254 nm)4.2Benzofuran-2-carboxylic acid
200°C (neat)0.52,5-dimethylfuran

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is in the development of anticancer agents. Research indicates that derivatives of benzofuran exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

A notable study evaluated the compound's effectiveness against lung adenocarcinoma cells (A549). The results demonstrated an IC50 value of 16.4 μM, indicating potent activity against cancerous cell proliferation .

Additionally, derivatives have been tested in vivo using murine models, showing reduced growth of metastatic lesions without adverse effects on body weight or organ size .

CompoundCell LineIC50 (μM)Reference
1A54916.4
2MDA-MB-2313.73
3HCT1162.39

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Modifications on the benzofuran ring and thiazole structure can significantly enhance anticancer properties.

Substituent Effects

Research has indicated that halogen substitutions at specific positions on the benzofuran ring can improve cytotoxicity due to their hydrophobic and electron-donating characteristics . The para position has been particularly noted for maximizing activity .

Other Therapeutic Applications

Beyond oncology, this compound may also have applications in:

Antimicrobial Activity

Some studies suggest that benzofuran derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

Neuroprotective Effects

Research into neuroprotective applications is ongoing, with preliminary findings indicating that certain derivatives may help protect neuronal cells from oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Compound Name Substituents on Thiazole Furan Substituents Melting Point (°C) Yield (%) Notable NMR Signals (δ, ppm) Elemental Analysis (C, H, N)
Target Compound 1-Benzofuran-2-yl 2,5-Dimethyl Not reported Not reported Not available Not available
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) 4-Chlorobenzyl 2,5-Dimethyl 140–141 93 11.90 (s, NH), 7.35–7.25 (m, aromatic), 6.81 (s, furan) C: 61.60, H: 4.53, N: 8.35 (Found)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiophene-3-carboxamide Cyclopropyl Thiophene derivative Not reported Not reported Not available Not available
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-2,5-dimethylfuran-3-carboxamide Difluoroanilino 2,5-Dimethyl Not reported Not reported Not available Not available

Key Observations

Substituent Effects on Melting Points :

  • Compound 7g (4-chlorobenzyl substituent) exhibits a melting point of 140–141°C . The target compound’s benzofuran group, being bulkier and more aromatic, may increase melting points due to enhanced π-π stacking, though experimental data are lacking.

Synthetic Efficiency: The high yield (93%) of 7g suggests that electron-withdrawing groups like 4-chlorobenzyl facilitate efficient synthesis .

Spectroscopic Features :

  • The NH proton in 7g resonates at δ 11.90 ppm, indicative of strong hydrogen bonding . Similar deshielding is expected in the target compound. Aromatic protons in benzofuran (if present) would likely appear downfield compared to chlorobenzyl due to extended conjugation.

Elemental Analysis and Purity :

  • 7g shows close agreement between calculated and found elemental analysis values (e.g., C: 61.60 vs. 61.73 calculated), confirming high purity . This underscores the importance of rigorous characterization for pharmacological studies.

Electronic and Steric Effects: Substituents like cyclopropyl () and difluoroanilino () alter electronic profiles.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H11N3O2S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 16227199
  • Structural Features : The compound contains a benzofuran moiety and a thiazole ring, which are known for contributing to various biological activities.

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzofuran and thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been found to induce apoptosis in leukemia cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
  • Antimicrobial Properties :
    • Benzofuran derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the thiazole moiety enhances this activity, making it effective against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Compounds containing thiazole rings have been reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Anticancer Activity

A study evaluating the anticancer potential of similar compounds revealed that they can significantly inhibit cell proliferation in various cancer types. The following table summarizes the IC50 values for different cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa0.05
Compound BMDA-MB-2310.07
Compound CA5490.15

These findings suggest that modifications to the benzofuran and thiazole structures can enhance cytotoxicity against cancer cells.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits potent antimicrobial effects:

PathogenInhibition Zone (mm)
S. aureus25
E. coli30
Candida albicans20

These results indicate strong potential for development as an antimicrobial agent.

Case Studies

  • Apoptosis Induction in Leukemia Cells :
    • In a study involving K562 leukemia cells, treatment with compounds similar to this compound resulted in increased levels of ROS and activation of caspases, leading to apoptosis . Flow cytometry analysis confirmed early apoptotic events marked by phosphatidylserine externalization.
  • Synergistic Effects with Other Agents :
    • Research has indicated that combining this compound with other chemotherapeutic agents can enhance its efficacy against resistant cancer cell lines. For example, co-treatment with HDAC inhibitors showed improved antiproliferative effects compared to single-agent treatments .

Q & A

Q. What are the standard synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide?

The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 2-aminothiazole derivatives (e.g., 5-benzyl-1,3-thiazol-2-amine) with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous dioxane, using triethylamine as a base. The reaction mixture is stirred for 30 minutes, followed by precipitation with water and recrystallization from alcohol-DMF mixtures. Yields exceeding 90% have been reported for analogous derivatives .

Q. Which spectroscopic techniques are employed for structural confirmation?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., δ 11.90 ppm for NH in thiazole derivatives, δ 6.81 ppm for furan protons) .
  • Mass spectrometry : For molecular weight validation (exact mass calculations align with C17H15ClN2O2S derivatives) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve crystal structures .

Q. How is purity assessed during synthesis?

Purity is verified via thin-layer chromatography (TLC) on silica gel plates and elemental analysis (C, H, N percentages within ±0.3% of theoretical values). High-performance liquid chromatography (HPLC) may supplement these methods for detecting trace impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent selection : Anhydrous dioxane or acetonitrile improves reactivity by minimizing hydrolysis of the acyl chloride intermediate .
  • Stoichiometry : A 1:1 molar ratio of 2-aminothiazole to acyl chloride reduces side products.
  • Catalysis : Triethylamine enhances nucleophilicity of the amine group, accelerating acylation .
  • Temperature control : Reactions performed at 60°C balance kinetics and stability of heat-sensitive intermediates .

Q. How to resolve discrepancies between elemental analysis and spectroscopic data?

  • Recrystallization : Use mixed solvents (e.g., ethanol-DMF) to remove impurities affecting elemental analysis .
  • Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton/carbon assignments.
  • Isotopic labeling : For complex cases, deuterated analogs can isolate specific signals .

Q. What experimental designs are recommended for evaluating antitumor activity?

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .
  • Structure-activity relationship (SAR) : Modify substituents on the benzofuran or thiazole rings (e.g., halogenation, methoxy groups) and compare cytotoxicity .
  • Apoptosis markers : Assess caspase-3/7 activation via fluorescence-based assays to confirm mechanistic pathways .

Q. How to address solubility limitations in biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt, leveraging pKa values (~2.53) for ionization .
  • Prodrug strategies : Esterify the carboxamide group to improve membrane permeability, with enzymatic hydrolysis in vivo .

Methodological Considerations

Q. What computational tools support SAR studies for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinase inhibitors).
  • QSAR models : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features with activity .

Q. How to validate crystallographic data against potential twinning or disorder?

  • SHELXL refinement : Apply TWIN and BASF commands to model twinned crystals .
  • PLATON/ADDSYM : Check for missed symmetry or pseudomerohedral twinning .

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